molecular formula C11H17N3O2 B14904605 N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B14904605
M. Wt: 223.27 g/mol
InChI Key: URPCGTRZGNPOGU-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at the 3-position and a propanamide moiety linked to a cyclopropyl amine. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C11H17N3O2/c1-2-3-9-13-11(16-14-9)7-6-10(15)12-8-4-5-8/h8H,2-7H2,1H3,(H,12,15)

InChI Key

URPCGTRZGNPOGU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CCC(=O)NC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation. For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole can be achieved by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, oxadiazoles can act as enzyme inhibitors or receptor agonists/antagonists, depending on their structure and the target pathway . The exact molecular targets and pathways involved can vary based on the specific application of the compound.

Comparison with Similar Compounds

Key Findings :

  • Higher synthesis yield (47%) compared to cephalosporin analogs, indicating optimized synthetic routes .
  • Targets cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating the oxadiazole’s versatility in modulating ion channels .

Indole-Oxadiazole-Triazole Hybrid

The compound 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide () introduces aromatic bulk via an indole group. Structural differences include:

  • Oxadiazole substituent : Indol-5-yl vs. propyl.
  • Amide group : Triazole-isopropyl vs. cyclopropyl.

Implications :

  • The indole moiety may improve solubility or target binding in CNS or oncology applications.

Comparative Analysis Table

Compound Name / ID Oxadiazole Substituent Amide Group Synthesis Yield Biological Target Key Features
N-cyclopropyl-3-(3-propyl-oxadiazolyl)propanamide Propyl Cyclopropyl Not reported Unknown (structural inference: antimicrobial) Balanced lipophilicity from propyl chain
Cephalosporin 21a Propyl Cephalosporin-p-tolyl 6% M. tuberculosis Low yield, antibacterial focus
Cephalosporin 21e Propyl Cephalosporin-2-chlorophenyl 7% M. tuberculosis Electron-withdrawing chlorophenyl
Z2194302854 Isopropyl Pyrimidinyl-triazole 47% CFTR High yield, ion channel modulation
Indole-oxadiazole-triazole Indol-5-yl Triazole-isopropyl Not reported Not specified Aromatic bulk for solubility

Key Research Findings and Implications

Synthetic Efficiency : The CFTR modulator (47% yield) outperforms cephalosporin analogs (6–10%), highlighting the impact of structural complexity on synthesis .

Substituent Effects :

  • Propyl vs. isopropyl on oxadiazole: Propyl may offer linear hydrophobicity, while isopropyl introduces steric effects .
  • Aromatic vs. aliphatic amides: Cyclopropyl and pyrimidinyl groups diversify target engagement (antibacterial vs. ion channels) .

Biological Targets : The oxadiazole scaffold is adaptable to multiple therapeutic areas, dependent on ancillary substituents .

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